Cas no 444898-79-7 (6,7-Difluoroisoquinolin-1(2h)-one)
6,7-Difluoroisoquinolin-1(2h)-one Chemical and Physical Properties
Names and Identifiers
-
- 6,7-difluoro-7H-isoquinolin-1-one
- 6,7-difluoroisoquinolin-1(2H)-one
- AB69447
- SCHEMBL3314460
- DB-229455
- MFCD13189948
- G74284
- 444898-79-7
- 6,7-DIFLUORO-1(2H)-ISOQUINOLINONE
- ZEWXWVMRDCZPIB-UHFFFAOYSA-N
- 6,7-difluoroisoquinoline-1(2h)-one
- 6,7-DIFLUORO-2H-ISOQUINOLIN-1-ONE
- 6,7-Difluoroisoquinolin-1(2h)-one
-
- MDL: MFCD13189948
- Inchi: 1S/C9H5F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)
- InChI Key: ZEWXWVMRDCZPIB-UHFFFAOYSA-N
- SMILES: FC1C(=CC2C=CNC(C=2C=1)=O)F
Computed Properties
- Exact Mass: 181.03392011g/mol
- Monoisotopic Mass: 181.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
6,7-Difluoroisoquinolin-1(2h)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D409798-1g |
6,7-difluoroisoquinolin-1(2H)-one |
444898-79-7 | 95% | 1g |
$665 | 2024-08-03 | |
| eNovation Chemicals LLC | D409798-5g |
6,7-difluoroisoquinolin-1(2H)-one |
444898-79-7 | 95% | 5g |
$1480 | 2024-08-03 | |
| eNovation Chemicals LLC | D409798-10g |
6,7-difluoroisoquinolin-1(2H)-one |
444898-79-7 | 95% | 10g |
$1850 | 2024-08-03 | |
| eNovation Chemicals LLC | D409798-25g |
6,7-difluoroisoquinolin-1(2H)-one |
444898-79-7 | 95% | 25g |
$2450 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688499-100mg |
6,7-Difluoro-1(2H)-isoquinolinone |
444898-79-7 | 98% | 100mg |
¥2241.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688499-250mg |
6,7-Difluoro-1(2H)-isoquinolinone |
444898-79-7 | 98% | 250mg |
¥3121.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688499-1g |
6,7-Difluoro-1(2H)-isoquinolinone |
444898-79-7 | 98% | 1g |
¥6713.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688499-5g |
6,7-Difluoro-1(2H)-isoquinolinone |
444898-79-7 | 98% | 5g |
¥12805.00 | 2024-05-13 | |
| A2B Chem LLC | AG33704-100mg |
6,7-difluoroisoquinolin-1(2H)-one |
444898-79-7 | 97% | 100mg |
$178.00 | 2023-12-30 | |
| A2B Chem LLC | AG33704-250mg |
6,7-difluoroisoquinolin-1(2H)-one |
444898-79-7 | 97% | 250mg |
$267.00 | 2023-12-30 |
6,7-Difluoroisoquinolin-1(2h)-one Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 6,7-Difluoroisoquinolin-1(2h)-one
6,7-Difluoroisoquinolin-1(2H)-one: A Comprehensive Overview
The compound 6,7-Difluoroisoquinolin-1(2H)-one, identified by the CAS number 444898-79-7, is a significant molecule in the field of organic chemistry and pharmacology. This isoquinoline derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The isoquinoline framework, a bicyclic structure consisting of a benzene ring fused with a pyridine ring, forms the core of this compound. The substitution of two fluorine atoms at the 6 and 7 positions introduces distinct electronic and steric effects, which are pivotal in modulating its chemical reactivity and biological activity.
Recent advancements in synthetic methodologies have enabled the efficient construction of 6,7-Difluoroisoquinolin-1(2H)-one. Researchers have employed various strategies, including transition-metal-catalyzed cyclizations and multi-component reactions, to synthesize this compound with high yield and purity. These methods not only enhance the scalability of production but also pave the way for further structural modifications to explore its potential as a lead compound in drug development.
The pharmacological profile of 6,7-Difluoroisoquinolin-1(2H)-one has been extensively studied in recent years. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, this compound has shown selective cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent. Ongoing clinical trials are investigating its efficacy and safety profiles to determine its suitability for therapeutic use.
In the realm of material science, 6,7-Difluoroisoquinolin-1(2H)-one has emerged as a valuable building block for constructing advanced materials with tailored electronic properties. Its ability to form stable coordination complexes with transition metals has led to its application in designing novel catalysts for organic transformations. Furthermore, researchers have explored its role in constructing self-assembled monolayers and functional polymers, which hold potential for applications in sensors and electronic devices.
The synthesis of 6,7-Difluoroisoquinolin-1(2H)-one involves a series of well-defined steps that ensure the precise placement of substituents on the isoquinoline framework. The introduction of fluorine atoms at the 6 and 7 positions is typically achieved through nucleophilic aromatic substitution or electrophilic fluorination techniques. These methods require careful optimization to avoid unwanted side reactions and ensure high regioselectivity.
The structural uniqueness of 6,7-Difluoroisoquinolin-1(2H)-one contributes significantly to its versatile reactivity. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the adjacent carbons, facilitating various nucleophilic attacks during chemical transformations. This property makes it an ideal substrate for further functionalization to generate derivatives with enhanced biological activity or improved physical properties.
In conclusion, 6,7-Difluoroisoquinolin-1(2H)-one, with its CAS number 444898-79-7, stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play a pivotal role in advancing both medicinal chemistry and materials science.
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